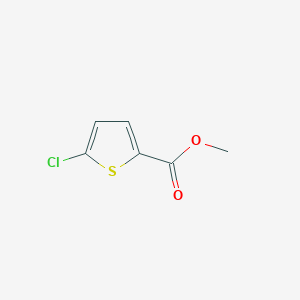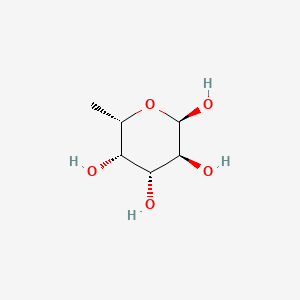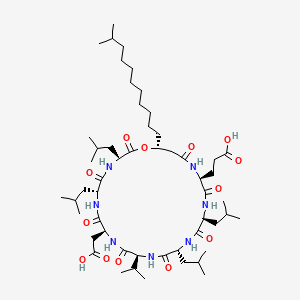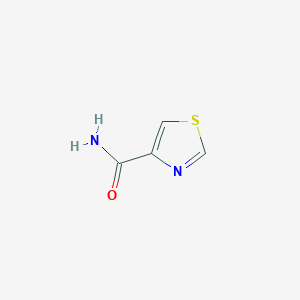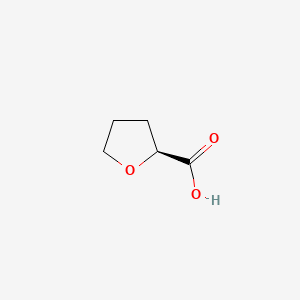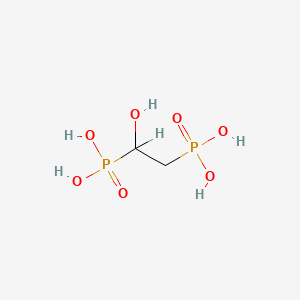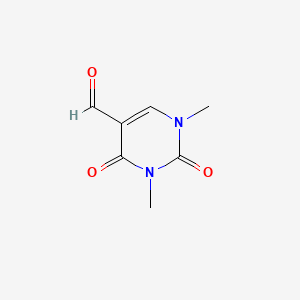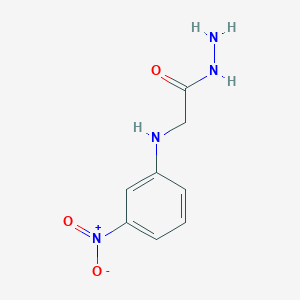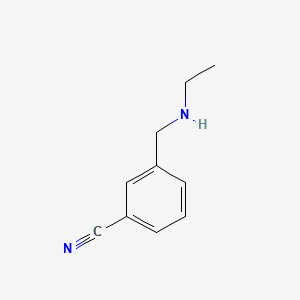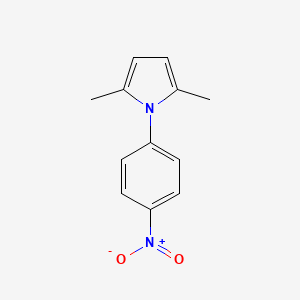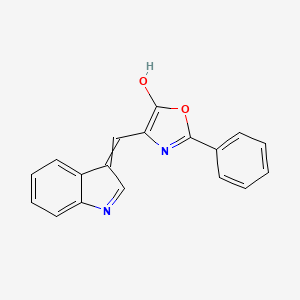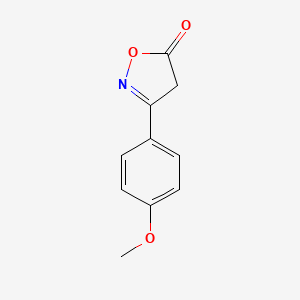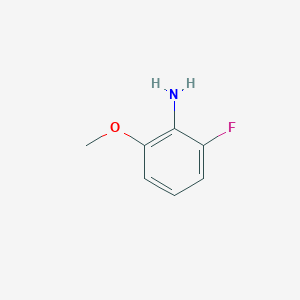
2',6'-Difluoropropiophenone
Overview
Description
2’,6’-Difluoropropiophenone is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 . It is also known by the IUPAC name 1-(2,6-difluorophenyl)-1-propanone . The compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2’,6’-Difluoropropiophenone is 1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2’,6’-Difluoropropiophenone is a liquid at room temperature . It has a flash point of 70-71°C/4mm .Scientific Research Applications
Organic Luminophores
- Application Summary: 2’,6’-Difluoropropiophenone is used in the synthesis of organic luminophores that exhibit thermally activated delayed fluorescence (TADF) . These luminophores are crucial for advancing delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
- Methods of Application: The synthesis, photophysical properties, molecular and crystal structures of 2,6-bis(diarylamino)benzophenones were studied . The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . The benzophenones did not luminesce in solution, but the solids of the benzophenones emitted green light with moderate-to-good quantum yields .
- Results or Outcomes: The green emission of the solids was found to include TADF . The emergence of the TADF is supported by the small energy gap between the excited singlet and triplet states . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds . A linear correlation between the logarithm value of TADF lifetime and temperature was observed with the benzophenone in powder, suggesting that the benzophenones can serve as molecular thermometers workable under aqueous conditions .
Synthesis of Other Compounds
- Application Summary: 2’,6’-Difluoropropiophenone can be used as a starting material in the synthesis of other organic compounds . For example, it can be used to synthesize 2-Bromo-2’,6’-difluoropropiophenone .
- Methods of Application: The specific methods of application would depend on the desired end product. Typically, these methods involve various organic reactions such as bromination .
- Results or Outcomes: The outcomes of these reactions are new organic compounds that can have a variety of uses in different fields, such as pharmaceuticals, materials science, and more .
Synthesis of Other Compounds
- Application Summary: 2’,6’-Difluoropropiophenone can be used as a starting material in the synthesis of other organic compounds . For example, it can be used to synthesize 2-Bromo-2’,6’-difluoropropiophenone .
- Methods of Application: The specific methods of application would depend on the desired end product. Typically, these methods involve various organic reactions such as bromination .
- Results or Outcomes: The outcomes of these reactions are new organic compounds that can have a variety of uses in different fields, such as pharmaceuticals, materials science, and more .
Safety And Hazards
The compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(2,6-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFKUAKHXQLAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234135 | |
| Record name | 2',6'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Difluoropropiophenone | |
CAS RN |
85068-31-1 | |
| Record name | 1-(2,6-Difluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',6'-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',6'-difluoropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



